Tert-butyl 4-(4-aminopyridin-2-YL)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-aminopyridin-2-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H23N3O2 and a molecular weight of 277.37 g/mol . It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-aminopyridin-2-yl)piperidine-1-carboxylate typically involves the reaction of 4-aminopyridine with tert-butyl 4-piperidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(4-aminopyridin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce secondary amines .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 4-(4-aminopyridin-2-yl)piperidine-1-carboxylate is used as an intermediate in the preparation of various complex molecules .
Medicine: In medicinal chemistry, it is used in the synthesis of pharmaceutical compounds with potential therapeutic effects .
Industry: The compound is also used in the production of materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-aminopyridin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, influencing their activity. The compound may also participate in various biochemical pathways, depending on its specific application .
Comparison with Similar Compounds
Tert-butyl 4-amino-1-piperidinecarboxylate: This compound has a similar structure but lacks the pyridine ring.
N-Boc-4-piperidineacetaldehyde: Another similar compound used in organic synthesis.
Uniqueness: Tert-butyl 4-(4-aminopyridin-2-yl)piperidine-1-carboxylate is unique due to the presence of both the piperidine and pyridine rings, which confer specific chemical properties and reactivity .
Properties
IUPAC Name |
tert-butyl 4-(4-aminopyridin-2-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-8-5-11(6-9-18)13-10-12(16)4-7-17-13/h4,7,10-11H,5-6,8-9H2,1-3H3,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZBTZDMJGWSSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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